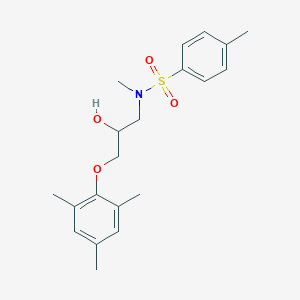

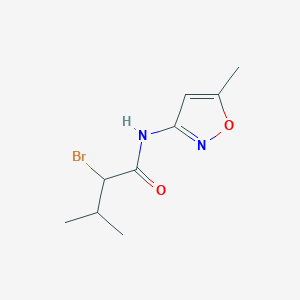

N-(2-hydroxy-3-(mesityloxy)propyl)-N,4-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxy-3-(mesityloxy)propyl)-N,4-dimethylbenzenesulfonamide, also known as HMBPP, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. HMBPP is a member of the family of bisphosphonates, which are synthetic compounds that have been developed to treat bone-related diseases such as osteoporosis and bone metastases. In recent years, HMBPP has been studied extensively for its potential uses in cancer therapy, immunology, and infectious diseases.

Applications De Recherche Scientifique

Synthesis and Characterization

Sulfonamide derivatives are synthesized and characterized to understand their structural and electronic properties. For instance, the synthesis of novel sulfonamide molecules involves complex reactions and is characterized using spectroscopic tools and computational studies. These compounds often exhibit unique crystalline structures and are stabilized by various intermolecular interactions, which are crucial for their potential applications in fields like material science and drug development (Murthy et al., 2018).

Anticancer and Antitumor Activities

Some sulfonamide derivatives have been studied for their anticancer and antitumor properties. For example, certain sulfonamide analogs have shown inhibition of the HIF-1 pathway, which is significant in tumor growth suppression in animal models of cancer. The structural motifs of these compounds are key to their function and potential as cancer therapeutics (Mun et al., 2012).

Enzyme Inhibition

Sulfonamides have been identified as high-affinity inhibitors of specific enzymes, such as kynurenine 3-hydroxylase. These inhibitors can significantly impact the pathophysiological role of the kynurenine pathway after neuronal injury, highlighting their potential in neurological research and therapy (Röver et al., 1997).

Drug Development

The synthesis and biochemical evaluation of sulfonamide derivatives are crucial steps in drug development, especially for targeting specific diseases. For example, novel sulfonamide compounds have been synthesized as inhibitors for cyclooxygenase-2, a key enzyme in the inflammation process. These studies involve molecular docking and bioassay studies to evaluate their efficacy as potential drugs (Al-Hourani et al., 2016).

Pharmacological Properties

The pharmacological properties of sulfonamide derivatives, such as their anti-pancreatic cancer activities and preclinical pharmacology, are extensively researched. Investigations include in vitro and in vivo studies to determine their anticancer activity, pharmacokinetic properties, and stability, providing a foundation for their potential therapeutic use (Wang et al., 2012).

Propriétés

IUPAC Name |

N-[2-hydroxy-3-(2,4,6-trimethylphenoxy)propyl]-N,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO4S/c1-14-6-8-19(9-7-14)26(23,24)21(5)12-18(22)13-25-20-16(3)10-15(2)11-17(20)4/h6-11,18,22H,12-13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVAVXXEEHDEFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(COC2=C(C=C(C=C2C)C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2875713.png)

![4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2875714.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-benzothiadiazole-6-carboxamide](/img/structure/B2875716.png)

![4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B2875722.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide](/img/no-structure.png)

![2-[(2,4-Dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2875729.png)

![5-[(3-chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2875730.png)